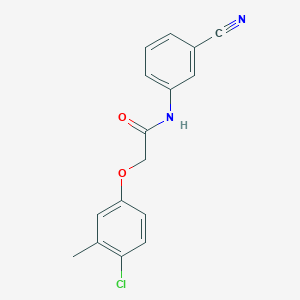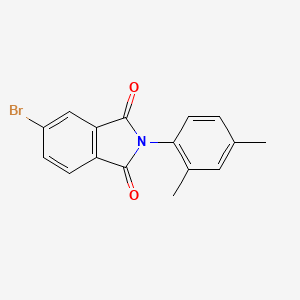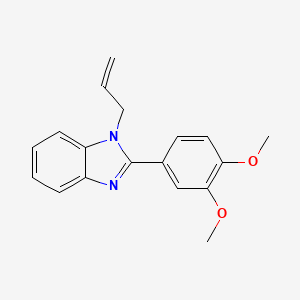
2-(4-chloro-3-methylphenoxy)-N-(3-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(3-cyanophenyl)acetamide and related compounds involves multi-step chemical reactions, starting from primary compounds like 3-fluoro-4-cyanophenol or 4-phenoxyphenol. These processes typically include reactions with chloroacetyl chloride, sulfuryl chloride, and other reagents under optimized conditions such as controlled temperatures and specific reagent ratios to achieve high yields. The synthesis has been explored in various studies, showcasing different methods to achieve the target compound or its analogs with high purity and yield (Yang Man-li, 2008), (Gao Yonghong, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic methods including IR, 1H NMR, and MS spectroscopy. These analyses provide detailed information about the atomic and molecular configuration, confirming the presence of specific functional groups and the overall structural integrity of the synthesized compound. Studies have detailed the non-planar discrete molecules, highlighting intramolecular and intermolecular hydrogen bonds that play a significant role in the stability and reactivity of these compounds (Rohan A. Davis, P. Healy, 2010).
Chemical Reactions and Properties
The reactivity of 2-(4-chloro-3-methylphenoxy)-N-(3-cyanophenyl)acetamide involves various chemical interactions, including hydrogen bonding, that influence its chemical stability and reactivity. The compound's ability to participate in further chemical reactions, such as esterification, acetylation, and others, underscores its versatility in chemical synthesis and modifications (He Xiang-qi, 2007).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the behavior of this compound under different conditions. These properties are determined through experimental observations and analysis, often utilizing X-ray crystallography to elucidate the precise arrangement of atoms within the crystal lattice (B. Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-(4-chloro-3-methylphenoxy)-N-(3-cyanophenyl)acetamide, including its reactivity, stability, and interactions with other chemical entities, are of significant interest. These characteristics are often explored through detailed spectroscopic analysis and chemical reaction studies, providing insights into the compound's potential applications and handling requirements (M. Helliwell et al., 2011).
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-7-14(5-6-15(11)17)21-10-16(20)19-13-4-2-3-12(8-13)9-18/h2-8H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTCMBONIUISCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)

![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)

![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)
![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)
![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)
![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)
![2-[benzyl(2-methylbenzyl)amino]ethanol](/img/structure/B5870562.png)